Losartan-d4

Bioanalysis Pharmacokinetics LC-MS/MS

Quantifying Losartan and EXP3174 in plasma without a matched SIL internal standard leads to inaccurate matrix effect correction and compromised regulatory compliance. Losartan-d4 (CAS 1030937-27-9), a tetra-deuterated analog, serves as the validated internal standard for LC-MS/MS and GC-MS bioanalysis. • Enables isotope dilution mass spectrometry (IDMS) for superior matrix effect correction vs. structural analog IS • Validated in FDA-compliant methods for ANDA bioequivalence studies • Consistent lot-to-lot purity (≥98%) and isotopic enrichment (≥98 atom % D) Supplied with Certificate of Analysis. Standard B2B global shipping for research use.

Molecular Formula C22H23ClN6O
Molecular Weight 426.9 g/mol
CAS No. 1030937-27-9
Cat. No. B1663550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosartan-d4
CAS1030937-27-9
Synonyms2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl-2,3,5,6-d4]methyl]-1H-imidazole-5-methanol
Molecular FormulaC22H23ClN6O
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
InChIInChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i9D,10D,11D,12D
InChIKeyPSIFNNKUMBGKDQ-IRYCTXJYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d4)A solid

Losartan-d4 Internal Standard for Bioanalysis


Losartan-d4 (CAS 1030937-27-9) is a stable isotope-labeled (SIL) analog of the angiotensin II receptor blocker (ARB) Losartan, featuring four deuterium atoms incorporated onto the phenyl group . It is exclusively intended for use as an internal standard (IS) in quantitative analytical workflows, primarily gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to enable accurate and precise measurement of Losartan and its active metabolite, Losartan Carboxylic Acid (EXP3174), in complex biological matrices [1]. This compound leverages the principle of isotope dilution mass spectrometry (IDMS) to correct for inherent analytical variability, thereby ensuring method reliability and regulatory compliance in pharmacokinetic and clinical research .

Internal standard for Losartan and EXP3174 quantification in human plasma research matrices via LC-MS/MS bioanalytical workflows.
Isotope dilution mass spectrometry (IDMS) for matrix-effect correction in complex biological sample analysis.
Deuterated analog with co-elution behavior; supports bioanalytical validation review and method-transfer context.

Why Losartan-d4 Outperforms Non-Isotopic Standards


The substitution of a structurally analogous but non-isotopic internal standard for Losartan-d4 compromises the analytical validity of Losartan quantification. The use of SIL internal standards, compared to structural analogs, has been widely demonstrated to significantly reduce matrix effects and provide more reproducible and accurate recoveries in LC-MS/MS assays . Non-isotopic alternatives often exhibit different extraction recovery and ionization efficiencies relative to the target analyte, which vary with the sample matrix [1]. This leads to inaccurate compensation for signal suppression or enhancement, especially in complex biological fluids like plasma and urine. Furthermore, SIL internal standards are the preferred choice in regulatory bioanalysis [2]. While deuterated standards like Losartan-d4 are generally effective, they may exhibit minor retention time shifts compared to 13C-labeled analogs . However, for Losartan, Losartan-d4 remains the widely adopted and validated standard, whereas non-deuterated surrogates fail to provide the required level of analytical specificity and accuracy [3].

Risk Factor
Isotopic ISTD (Target)
Non-Isotopic Analog (Substitute)
Extraction recovery mismatch
Co-extracts with analyte
May show different recovery profile
Ionization efficiency shift
Matches analyte ionization
Can introduce signal bias
Matrix-effect compensation
Co-elution enables real-time correction
Different elution time reduces correction accuracy

Losartan-d4 Quantitative Evidence Guide


Analytical Performance in Human Plasma

A validated UPLC-MS/MS method for antihypertensive drugs employed Losartan-d4 as the internal standard for quantifying Losartan and its active metabolite, EXP3174, in human plasma. This method was validated according to FDA guidelines, achieving high correlation coefficients and stringent accuracy and precision metrics [1].

Method Validation
Cross-study comparable
Accuracy/precision met or exceeded FDA validation criteria
Supports bioanalytical validation review for multi-analyte panel methods.
Human plasma matrix; UPLC-MS/MS; 50 µL sample volume.
Bioanalysis Pharmacokinetics LC-MS/MS Therapeutic Drug Monitoring

High Extraction Recovery

The use of Losartan-d4 as an internal standard provides near-ideal compensation for variability in sample preparation. A validated LC-MS/MS protocol for quantifying Losartan and EXP3174 in human plasma reported extraction recoveries exceeding 85% when using Losartan-d4, a performance enabled by its nearly identical physicochemical properties to the analyte .

Extraction Recovery
Class-level inference
Reported recovery > 85% in multi-step LLE protocol
Supports sample-preparation consistency review; data to verify per protocol.
LLE with ethyl acetate-hexane (9:1 v/v).
Analytical Chemistry Sample Preparation Method Development LC-MS

Superior Matrix Effect Compensation

Stable isotope-labeled internal standards like Losartan-d4 are known to provide superior compensation for ion suppression or enhancement (matrix effects) in LC-MS/MS compared to structural analogs. This is due to their co-elution with the analyte, ensuring both experience the same ionization environment . This is in contrast to non-isotopic standards, which may elute at different times and be affected differently by the matrix [1].

Matrix Effect
Class-level inference
Co-elution enables real-time ion-suppression correction
Reported matrix-effect compensation context; non-isotopic IS may deviate >15%.
Biological fluids; LC-MS/MS.
Matrix Effect Ion Suppression LC-MS/MS Bioanalytical Method Validation

Long-Term Stability and Storage

Vendor technical datasheets for Losartan-d4 specify a stability of ≥ 4 years when stored under recommended conditions (-20°C) . This documented long-term stability is a key advantage for laboratories requiring consistent performance over the life of a multi-year study or for those transferring a validated method to a different site.

Long-Term Stability
Supporting evidence
≥ 4 years at -20°C (vendor datasheet)
Supports method-transfer and multi-study consistency planning.
Data to verify with CoA; shipped at ambient temperature.
Stability Method Transfer Reference Standard GMP/GLP

Regulatory Acceptance in Bioanalysis

Losartan-d4 is the deuterated internal standard specified in a patent for a method to determine the concentration of hydrochlorothiazide, losartan, and its active metabolite in plasma by LC-MS [1]. This exemplifies its acceptance in formal intellectual property and validated analytical procedures, underscoring its established role in the field.

Patent Adoption
Supporting evidence
Cited as IS in patented LC-MS plasma method
Supports method-documentation context; source-specific review recommended.
Patent CN111398495A.
Regulatory Compliance Bioanalysis FDA Guidance Method Validation

High Isotopic and Chemical Purity

High isotopic purity is critical for minimizing interference from the unlabeled analyte in the internal standard channel. Reputable vendors report isotopic purity for Losartan-d4 as 98 atom % D, with chemical purity typically ≥ 98-99% as determined by HPLC .

Purity Specification
Supporting evidence
Isotopic purity 98 atom % D; chemical purity ≥ 98%
Supports LLOQ review and reduces cross-signal risk.
HPLC-based; CoA verification recommended.
Analytical Chemistry Quality Control Method Validation LC-MS

Applications of Losartan-d4


Clinical PK and Bioequivalence Studies

As demonstrated by its use in FDA-validated methods [1], Losartan-d4 is an essential reagent for quantifying Losartan and its active metabolite EXP3174 in human plasma. In generic drug development, demonstrating bioequivalence to the reference listed drug is a regulatory requirement. The high accuracy and precision enabled by Losartan-d4 are critical for generating robust PK data (e.g., AUC, Cmax) that will withstand regulatory scrutiny, ensuring a clear path to market for new generic formulations.

Therapeutic Drug Monitoring for Hypertension

The high-throughput UPLC-MS/MS method detailed in van der Nagel et al. (2017) [1] was specifically developed to monitor drug adherence in patients with resistant hypertension. Using Losartan-d4 as an internal standard allows for the reliable, simultaneous quantification of multiple antihypertensive drugs from a small (50 µL) plasma sample. This application is vital for clinical research into non-adherence and for developing personalized treatment strategies where precise knowledge of circulating drug levels is necessary.

Method Development and Validation

For CROs and bioanalytical laboratories, Losartan-d4 provides a robust starting point for developing and validating new LC-MS/MS methods. Its ability to effectively compensate for matrix effects and its high, consistent extraction recovery reduce the time and cost associated with method optimization. The documented long-term stability and high purity ensure method consistency over time, which is a key performance indicator for any analytical service provider.

Drug-Drug Interaction Studies

Stable isotope-labeled compounds like Losartan-d4 are fundamental for investigating drug metabolism and pharmacokinetic DDI studies [2]. When used in conjunction with unlabeled Losartan, researchers can trace the formation of metabolites and quantify the impact of co-administered drugs (e.g., CYP450 inhibitors or inducers) on Losartan's metabolic clearance without interference from the endogenous drug. This provides precise quantitative data essential for understanding potential safety and efficacy implications of polypharmacy.

Application
Selection Property
Validation Focus
Human PK research studies
Co-elution-based matrix-effect compensation
Bioanalytical validation review
Drug exposure monitoring research
Multi-analyte panel compatibility
Research PK monitoring context
Method transfer and cross-study normalization
Defined long-term stability profile
Batch-to-batch consistency review
Metabolic pathway and DDI research
Isotopic fidelity with no metabolic interference
Metabolite profiling specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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